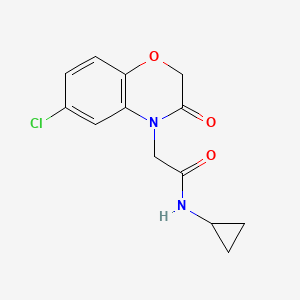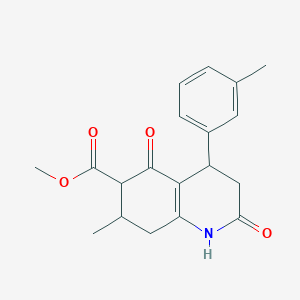![molecular formula C18H12N4O3 B4420367 N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B4420367.png)
N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide
Übersicht
Beschreibung
N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide, also known as PFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PFO is a heterocyclic compound that contains a furan ring and an oxadiazole ring, which are known for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide in lab experiments is its relatively simple synthesis method. This compound is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Furthermore, the elucidation of the exact mechanism of action of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound with various biological activities and potential applications in medicinal chemistry, biochemistry, and pharmacology. The synthesis method of this compound is relatively simple, and it exhibits several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-17(15-8-4-10-24-15)20-13-6-3-5-12(11-13)16-21-18(25-22-16)14-7-1-2-9-19-14/h1-11H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZZZOTWLDNVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4420292.png)

![6-[(4-benzylpiperazin-1-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4420327.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4420330.png)
![2-(4-chlorophenyl)-5-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4420331.png)




![4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420361.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420375.png)
![6-amino-4-(2,6-difluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4420376.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420401.png)